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Compound of Interest

(S,S)-Iso Valganciclovir
Compound Name:
Hydrochloride

Cat. No.: B1498563

Get Quote

Executive Summary

Valganciclovir Hydrochloride is the L-valyl ester prodrug of Ganciclovir, used for the treatment
of cytomegalovirus (CMV) retinitis.[1][2] Due to the chiral nature of the valine moiety,

enantiomeric purity is a Critical Quality Attribute (CQA).

Related Compound D (USP) is identified as D-Valganciclovir (the D-valyl ester analog). Unlike
regioisomers, this impurity possesses identical physical properties to the API in achiral
environments, necessitating specific chiral chromatography for detection. This guide provides
the definitive structural characterization, mechanism of formation, and validated analytical
protocols for its identification.

Chemical Identity & Structural Analysis[3]

Valganciclovir contains two sources of stereoisomerism:

¢ The Valine Moiety: Fixed as the L-configuration (S) in the API.
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e The Glycerol Side Chain: The esterification of the achiral Ganciclovir creates a new chiral
center at the glycerol backbone, resulting in a mixture of two diastereomers (R and S) in a
~1:1 ratio.[3]

Related Compound D is the result of the D-configuration at the valine center. Consequently, it
also exists as a pair of diastereomers.[1][2][4]

Related Compound D

Attribute Valganciclovir (API) .
(Impurity)
L-Valine, 2-[(2-amino-1,6- D-Valine, 2-[(2-amino-1,6-
] dihydro-6-ox0-9H-purin-9- dihydro-6-ox0-9H-purin-9-
Chemical Name
yl)methoxy]-3-hydroxypropyl yl)methoxy]-3-hydroxypropyl
ester ester
CAS Number 175865-59-5 (HCI salt) 1393911-57-3
] L-Valine (S); Glycerol (R/S D-Valine (R); Glycerol (R/S
Stereochemistry ) )
mixture) mixture)
C14H22NeOs[2][4][5][61[71[8][9
Molecular Formula raHz2NeOs[2][41BIl]L B[] C14H22N60s[2] - HCI
[10] - HCI
Molecular Weight 390.83 g/mol 390.83 g/mol

Structural Visualization

The following diagram illustrates the stereochemical relationship between the APl and Related
Compound D.
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Caption: Stereochemical divergence showing the formation of API (L-form) versus Related
Compound D (D-form).

Mechanism of Formation

The presence of Related Compound D arises from two distinct pathways during the synthetic
process. Understanding these is vital for root-cause analysis in OOS (Out of Specification)
investigations.

Pathway A: Contaminated Starting Material

The most direct source is the optical impurity in the starting amino acid.

e Mechanism: If the N-protected L-Valine (e.g., CBZ-L-Valine or BOC-L-Valine) contains traces
of the D-isomer, this impurity will carry through the coupling reaction with Ganciclovir.

» Control: Strict specification limits for D-enantiomer content in the starting L-Valine material
(typically <0.1%).

Pathway B: Process-Induced Racemization
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Even with pure L-Valine, the stereocenter can invert during the activation step of the coupling
reaction.

¢ Mechanism:

o Activation: The carboxylic acid of L-Valine is activated (e.g., using DCC/DMAP or acid
chlorides).

o Oxazolone Formation: The activated intermediate can cyclize to form an oxazolone
(azlactone) intermediate.

o Enolization: The oxazolone can undergo base-catalyzed enolization, destroying the chiral
center.

o Re-opening: When the Ganciclovir hydroxyl group attacks the oxazolone, it can form either
the L- or D-ester.

e Risk Factors: High temperatures, excess base (DMAP), or prolonged reaction times.

Activated L-Valine
(Chiral Center Intact)

Oxazolone Intermediate
(Azlactone Formation)

Enolization
(Loss of Chirality)

L-Valganciclovir D-Valganciclovir
(API) (Related Compound D)
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Caption: Mechanism of process-induced racemization via oxazolone intermediate leading to
Related Compound D.

Analytical Identification Protocols

Standard Reverse-Phase HPLC (RP-HPLC) using C18 columns can separate the two
diastereomers of Valganciclovir but cannot separate Related Compound D from the API, as
enantiomers have identical retention times on achiral stationary phases.

Mandatory Technique: Chiral HPLC.[11]

Protocol 1: USP Chiral HPLC Method (Gold Standard)

This method is compliant with USP <621> and the Valganciclovir Hydrochloride monograph for
"Enantiomeric Purity".

Reagents & Conditions:

Column: USP Packing L66 (4.0 mm x 15 cm).[12]

o Note: L66 is typically (S,S)-N,N'-Bis(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane
covalently bonded to silica.

Mobile Phase: Aqueous Perchloric Acid Solution.[12]

o Preparation: Dissolve 16.2 g of Perchloric Acid in 2000 mL of water.[12] Filter (0.5 um) and
degas.

Flow Rate: 0.8 mL/min.[12]

Detection: UV @ 254 nm.[11][13]

Temperature: Ambient.

Procedure:
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o System Suitability Solution: Dissolve 5 mg of USP Valganciclovir HCI RS and 0.5 mg of USP
D-Valganciclovir RS in 0.001 N HCI (25 mL).

e Test Solution: 0.2 mg/mL of sample in 0.001 N HCI.
e Injection Volume: 20 pL.

Interpretation of Results: The chromatogram will display four distinct peaks (or two pairs of
peaks) in the following order (typical elution):

e Group 1: D-Valine Ester Pair (Related Compound D Diastereomers).
e Group 2: L-Valine Ester Pair (Valganciclovir API Diastereomers).
Acceptance Criteria:

e Resolution (R): NLT 3.5 between the second peak of the D-valine pair and the first peak of
the L-valine pair.

e Limit: Related Compound D NMT 1.5% (or as per specific specification).

Protocol 2: LC-MS Identification (Confirmatory)

While LC-MS cannot separate enantiomers without a chiral column, it is used to confirm that
the impurity has the same mass as the API (m/z 355.4 for [M+H]+), ruling out other impurities
like chemically distinct regioisomers.

e Mass Spec Mode: Positive ESI.
e Parent lon: 355.4 Da.
o Daughter lons (MS/MS): 255.1 (Ganciclovir fragment), 72.1 (Valine fragment).

» Note: Both API and Related Compound D will show identical fragmentation patterns. This
confirms the isomer status when coupled with chiral retention time data.

Summary of Impurity Profile
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To ensure accurate identification, Related Compound D must be distinguished from other
common impurities.

Relative Retention

Impurity Name Chemical Identity . Detection Method
Time (RRT)*

Valganciclovir L-Valyl ester (API) 1.00 RP-HPLC / Chiral
Bis-valyl ester of

Related Compound A ) ) ~1.2-15 RP-HPLC
Ganciclovir

Related Compound B N-7 Regioisomer ~0.8-0.9 RP-HPLC
D-Valyl ester Distinct on Chiral ]

Related Compound D ) Chiral HPLC
(Enantiomer) Column

Ganciclovir Hydrolysis Product ~0.4-0.5 RP-HPLC

*RRT values are approximate for standard C18 methods; RC D co-elutes with API on C18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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